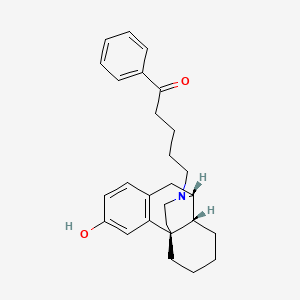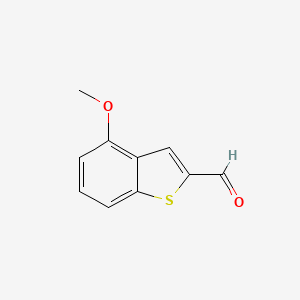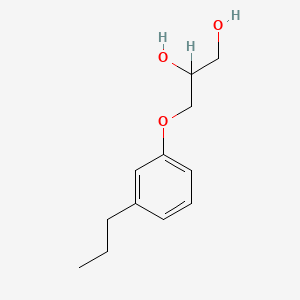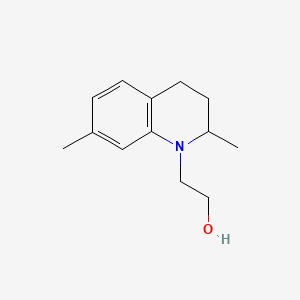
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, followed by functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoline core.
Substitution: Substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups on the quinoline ring.
Applications De Recherche Scientifique
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of specific enzymes and their effects on cellular processes.
Biology: Investigated for its role in modulating cell motility, invasion, and other cellular functions.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit tumor cell growth and invasion.
Mécanisme D'action
The mechanism by which 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- exerts its effects involves the inhibition of specific enzymes. These enzymes are crucial for various cellular processes, including DNA synthesis and cell division. By inhibiting these enzymes, the compound can modulate cellular functions and potentially inhibit tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-.
2-Methylquinoline: A similar compound with a methyl group at the 2-position.
4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 4-position.
Uniqueness
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
53817-43-9 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2-(2,7-dimethyl-3,4-dihydro-2H-quinolin-1-yl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-10-3-5-12-6-4-11(2)14(7-8-15)13(12)9-10/h3,5,9,11,15H,4,6-8H2,1-2H3 |
Clé InChI |
JJFPYZKCNAYLFT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(N1CCO)C=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-](/img/structure/B13952957.png)
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)
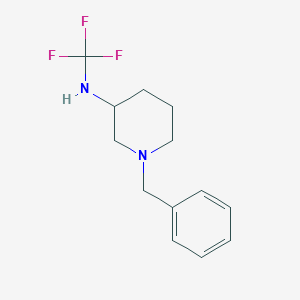
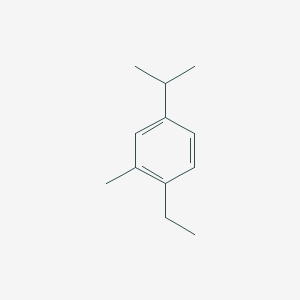
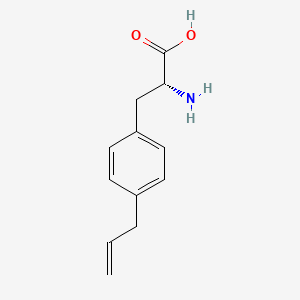


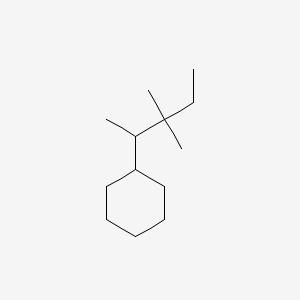
![4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13953003.png)

